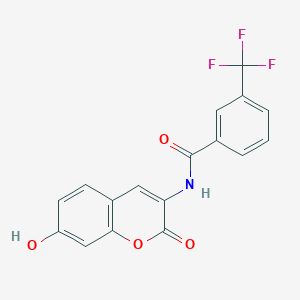
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide, commonly known as TFB-TBOA, is a synthetic compound that belongs to the family of benzenecarboxamides. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience research. TFB-TBOA is a selective inhibitor of glutamate transporters, which are responsible for the uptake of glutamate, a major neurotransmitter in the central nervous system.
Mécanisme D'action
TFB-TBOA selectively inhibits glutamate transporters by binding to the substrate binding site of the transporter. This prevents the uptake of glutamate into the presynaptic neuron and leads to an increase in extracellular glutamate levels. The increased glutamate levels activate postsynaptic receptors, leading to neuronal hyperexcitability. This property of TFB-TBOA has been utilized to study the role of glutamate transporters in various neurological disorders.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to increase extracellular glutamate levels and induce neuronal hyperexcitability in various brain regions. This property of TFB-TBOA has been utilized to study the role of glutamate transporters in various neurological disorders. In addition, TFB-TBOA has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. However, the long-term effects of TFB-TBOA on neuronal function and viability are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TFB-TBOA is its selectivity for glutamate transporters. This allows for the specific inhibition of glutamate uptake without affecting other neurotransmitter systems. In addition, TFB-TBOA has been shown to have good bioavailability and can be administered systemically or locally. However, TFB-TBOA has a short half-life in vivo, which limits its usefulness for long-term experiments. In addition, TFB-TBOA has been shown to have off-target effects on other transporters, such as the GABA transporter, which may complicate data interpretation.
Orientations Futures
There are several future directions for research on TFB-TBOA. One area of interest is the role of glutamate transporters in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. TFB-TBOA could be used to study the effects of glutamate transporter dysfunction on disease progression and identify potential therapeutic targets. Another area of interest is the development of more selective and potent inhibitors of glutamate transporters. This could lead to the development of more effective treatments for neurological disorders that involve glutamate transporter dysfunction. Finally, the long-term effects of TFB-TBOA on neuronal function and viability need to be further investigated to fully understand its potential as a research tool and therapeutic agent.
Méthodes De Synthèse
The synthesis of TFB-TBOA involves a series of chemical reactions that begin with the conversion of 3,5-dimethylphenol to 3,5-dimethyl-4-nitrophenol. This is followed by the reduction of the nitro group to an amino group, which is then protected with a tert-butoxycarbonyl group. The protected amino group is then reacted with 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid to form the desired product, TFB-TBOA. The overall yield of the synthesis process is 30-40%.
Applications De Recherche Scientifique
TFB-TBOA has been extensively used in neuroscience research to study the role of glutamate transporters in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its uptake by transporters is essential for maintaining proper synaptic transmission and preventing excitotoxicity. TFB-TBOA selectively inhibits glutamate transporters, which leads to an increase in extracellular glutamate levels and subsequent neuronal hyperexcitability. This property of TFB-TBOA has been utilized to study the role of glutamate transporters in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO4/c18-17(19,20)11-3-1-2-10(6-11)15(23)21-13-7-9-4-5-12(22)8-14(9)25-16(13)24/h1-8,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQFHKXIICIHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,6R)-7-Oxa-1,4,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;dihydrochloride](/img/structure/B2855803.png)
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2855806.png)
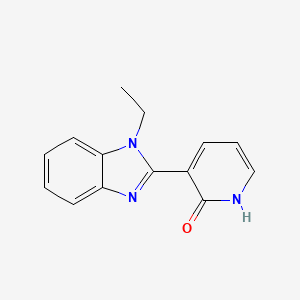

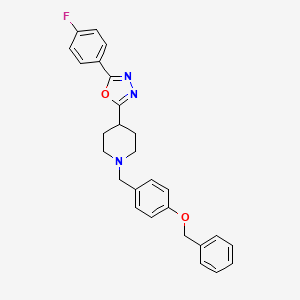
![3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2855812.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/no-structure.png)
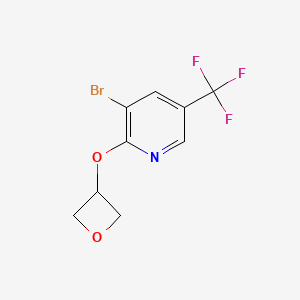

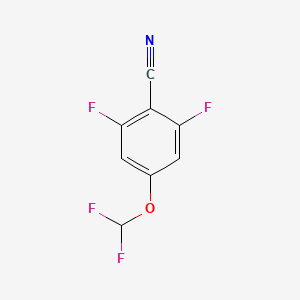
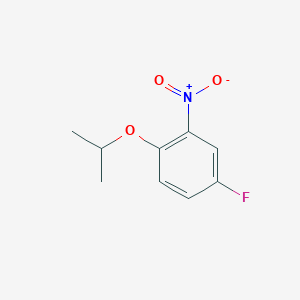
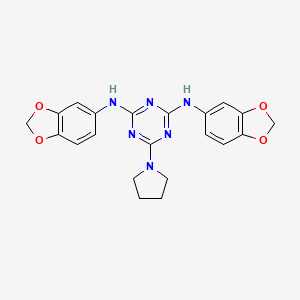
![1-isopentyl-3,9-dimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855824.png)
